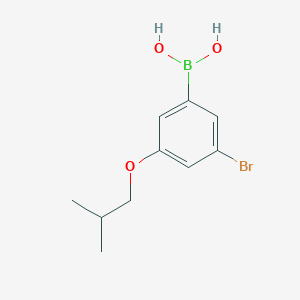

3-Bromo-5-isobutoxyphenylboronic acid

概要

説明

3-Bromo-5-isobutoxyphenylboronic acid is a specialized organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a boronic acid functional group on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

Bromination and Boronic Acid Formation: The synthesis typically begins with the bromination of 5-isobutoxyphenol to produce 3-bromo-5-isobutoxyphenol. This intermediate is then converted to the boronic acid derivative through a boronation reaction using reagents like bis(pinacolato)diboron in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient conversion.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is a key application of this compound, where it couples with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenolic derivatives or reduction to produce corresponding boronic esters.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Solvents: Organic solvents like toluene or tetrahydrofuran (THF) are often employed.

Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Phenolic Derivatives: From oxidation reactions.

Boronic Esters: From reduction reactions.

科学的研究の応用

Synthetic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of 3-Bromo-5-isobutoxyphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a valuable tool in organic synthesis. The presence of the isobutoxy group enhances solubility and reactivity, facilitating the coupling process under mild conditions .

1.2 Building Block for Complex Molecules

This boronic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations, including functionalization and derivatization, makes it suitable for creating diverse chemical libraries for screening in drug discovery .

Biological Applications

2.1 Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The FDA-approved drug bortezomib, a boronic acid derivative, has paved the way for further investigations into similar compounds for cancer therapy .

2.2 Antibacterial and Antiviral Properties

In addition to anticancer activity, boronic acids have shown potential antibacterial and antiviral effects. Their ability to disrupt bacterial cell wall synthesis and inhibit viral replication pathways suggests that this compound could be explored as a candidate for developing new antimicrobial agents .

Table 1: Summary of Research Studies Involving Boronic Acids

作用機序

The mechanism by which 3-bromo-5-isobutoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step in the Suzuki-Miyaura reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of stable intermediates that lead to the final biaryl products.

類似化合物との比較

3-Fluoro-5-isopropoxyphenylboronic Acid: Similar structure but with a fluorine atom instead of bromine.

3-Formylphenylboronic Acid: Contains a formyl group instead of the isobutoxy group.

Uniqueness: 3-Bromo-5-isobutoxyphenylboronic acid is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other phenylboronic acids.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-Bromo-5-isobutoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound contains a bromine atom and an isobutoxy group, which may influence its reactivity and interactions with biological targets.

Biological Activity

Mechanisms of Action

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which is a critical feature for their role in biochemical sensing applications, particularly in glucose monitoring systems.

Enzyme Inhibition

Research indicates that phenylboronic acids can act as inhibitors for various enzymes. For example, studies have shown that certain phenylboronic acids inhibit urease activity, with varying degrees of effectiveness depending on the specific structure and substituents on the boronic acid moiety. The inhibition mechanism typically involves binding to the enzyme's active site, thereby preventing substrate access.

Cellular Effects

The compound has been observed to influence cellular signaling pathways. For instance, it can modulate pathways involving phosphatidylinositol and calcium signaling, which are crucial for various cellular functions including proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits urease and possibly other enzymes through competitive binding |

| Cellular Signaling | Modulates phosphatidylinositol-calcium signaling pathways |

| Glucose Sensing | Functions as a glucose binder through reversible covalent interactions |

1. Urease Inhibition Study

In a study examining the inhibitory effects of various boronic acids on urease from pigeonpea seeds, this compound was found to exhibit competitive inhibition. The potency of inhibition was assessed across different pH levels, revealing that the compound's effectiveness varies significantly with environmental conditions.

2. Glucose Monitoring Applications

Phenylboronic acids have been explored as alternatives to enzyme-based glucose sensors due to their ability to bind glucose reversibly. In vitro studies demonstrated that this compound could effectively track glucose fluctuations in blood plasma samples, showcasing its potential utility in continuous glucose monitoring systems.

Research Findings

Recent investigations into the solubility and stability of phenylboronic compounds indicate that structural modifications can significantly impact their biological efficacy. For instance, the presence of the isobutoxy group in this compound enhances its solubility in aqueous environments compared to other phenylboronic acids without such substituents.

Table 2: Solubility Data of Phenylboronic Compounds

| Compound | Solubility (mg/mL) |

|---|---|

| This compound | 25 |

| Phenylboronic acid | 15 |

| 4-Bromophenylboronic acid | 20 |

特性

IUPAC Name |

[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGHRDWYMOJQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681564 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-39-9 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。